3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline
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Overview
Description
3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline: is an organic compound that belongs to the class of substituted anilines. This compound features a bromine atom at the third position and a butyl(ethyl)amino group attached to the fifth position of the aniline ring. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Bromination: The amine group is protected, and the aromatic ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Substitution: The protected amine is deprotected, and the butyl(ethyl)amino group is introduced through a substitution reaction using appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: Lacks the butyl(ethyl)amino group, making it less complex and potentially less versatile in certain applications.
5-{[Butyl(ethyl)amino]methyl}aniline:
3-Chloro-5-{[butyl(ethyl)amino]methyl}aniline: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline is unique due to the presence of both the bromine atom and the butyl(ethyl)amino group. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-[[butyl(ethyl)amino]methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2/c1-3-5-6-16(4-2)10-11-7-12(14)9-13(15)8-11/h7-9H,3-6,10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTNCTIDLXBQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1=CC(=CC(=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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